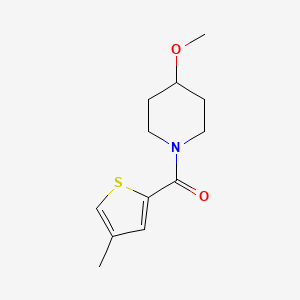
4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine” is a chemical compound used in diverse scientific research. Its applications range from drug synthesis to material science. It is a part of the class of heterocyclic compounds known as thiophenes, which are very important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives, like “this compound”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . It also contains a thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .科学的研究の応用
4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel drugs, as well as for the development of new drug delivery systems. In organic synthesis, this compound is used as a reagent for the synthesis of other compounds, such as peptides and carbohydrates. In biochemistry, this compound has been used as a reagent for the synthesis of enzymes and other proteins.
作用機序
The mechanism of action of 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine is not yet fully understood. However, it is believed that this compound acts as an agonist at the GABA-A receptor, which is a type of receptor found in the central nervous system. This receptor is responsible for mediating the effects of GABA, a neurotransmitter that plays an important role in regulating the activity of neurons. It is thought that this compound binds to the receptor and activates it, leading to an increase in the activity of neurons.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antidepressant, anxiolytic, and anticonvulsant properties in animal models. It has also been shown to have neuroprotective effects, and to reduce the risk of stroke in animals. Additionally, this compound has been shown to have anti-inflammatory effects, and to reduce the risk of cancer in animals.
実験室実験の利点と制限
The advantages of using 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine in laboratory experiments include its low cost, its easy availability, and its versatility. Additionally, this compound is a highly stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, this compound is a relatively new compound, and its effects on humans are not yet fully understood.
将来の方向性
There are a number of potential future directions for the use of 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine in scientific research. One potential direction is the development of new drugs based on this compound. Additionally, this compound could be used to develop new drug delivery systems, as well as new methods for synthesizing other compounds. Furthermore, this compound could be used to develop new methods for studying the effects of GABA on the central nervous system. Finally, this compound could be used to study the biochemical and physiological effects of this compound on humans, as well as its potential therapeutic applications.
合成法
The synthesis of 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine involves the condensation reaction of 4-methylthiophene-2-carbonyl chloride (MTCC) with 1-methoxy-3-piperidinol (MMP). The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out at room temperature and yields this compound as a white solid. The reaction can be further optimized by varying the amount of base used, the reaction temperature, and the reaction time.
特性
IUPAC Name |
(4-methoxypiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-7-11(16-8-9)12(14)13-5-3-10(15-2)4-6-13/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHEGAGMVAEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6443975.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6443983.png)
![3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6443990.png)
![6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B6444001.png)
![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444003.png)
![2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444010.png)
![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6444026.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6444033.png)
![3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444037.png)
![1-(4-{[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6444046.png)
![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)
![3-chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444071.png)
![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)
